molecular formula C3H5FO3S B12538110 3-Fluoro-1,2lambda~6~-oxathiolane-2,2-dione CAS No. 652143-72-1

3-Fluoro-1,2lambda~6~-oxathiolane-2,2-dione

Cat. No.: B12538110
CAS No.: 652143-72-1
M. Wt: 140.14 g/mol
InChI Key: JRYOLTQKYVRVKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-1,2lambda~6~-oxathiolane-2,2-dione is a chemical compound with the molecular formula C3H5FO3S. It is a member of the oxathiolane family, which are heterocyclic compounds containing both oxygen and sulfur atoms in a five-membered ring. The presence of a fluorine atom in the structure adds unique properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-1,2lambda~6~-oxathiolane-2,2-dione typically involves the fluorination of precursor compounds. One common method is the reaction of 1,3-propane sultone with a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-1,2lambda~6~-oxathiolane-2,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide forms.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce thiol or sulfide compounds. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

3-Fluoro-1,2lambda~6~-oxathiolane-2,2-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-1,2lambda~6~-oxathiolane-2,2-dione involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions, which can modulate the activity of target proteins. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in 3-Fluoro-1,2lambda~6~-oxathiolane-2,2-dione imparts unique properties such as increased lipophilicity, metabolic stability, and the ability to form strong hydrogen bonds.

Properties

CAS No.

652143-72-1

Molecular Formula

C3H5FO3S

Molecular Weight

140.14 g/mol

IUPAC Name

3-fluorooxathiolane 2,2-dioxide

InChI

InChI=1S/C3H5FO3S/c4-3-1-2-7-8(3,5)6/h3H,1-2H2

InChI Key

JRYOLTQKYVRVKR-UHFFFAOYSA-N

Canonical SMILES

C1COS(=O)(=O)C1F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.